1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

Description

Molecular Formula and Isomeric Forms

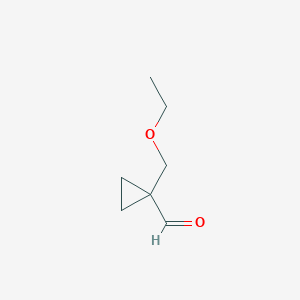

The molecular formula of 1-(ethoxymethyl)cyclopropane-1-carbaldehyde is C₇H₁₂O₂ , with a molecular weight of 128.17 g/mol . The compound consists of a cyclopropane ring substituted with an ethoxymethyl (-CH₂-O-C₂H₅) group and an aldehyde (-CHO) functional group at the 1-position (Figure 1).

Isomerism :

- Structural isomerism : Potential isomers include derivatives with alternative substituent positions (e.g., 2-(ethoxymethyl)cyclopropane-1-carbaldehyde), though the rigid cyclopropane ring limits positional isomerism.

- Stereoisomerism : The compound lacks chiral centers due to the planar cyclopropane ring and symmetric substitution pattern.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₂O₂ | |

| Molecular weight | 128.17 g/mol | |

| CAS Registry Number | 1934420-08-2 |

Structural Features and Bonding Characteristics

The compound’s structure is defined by three key features:

- Cyclopropane ring : A strained three-membered ring with bond angles of ~60°, leading to increased reactivity compared to larger cycloalkanes.

- Ethoxymethyl group : A methylene (-CH₂-) bridge connecting the cyclopropane ring to an ethoxy (-O-C₂H₅) group, introducing steric bulk and polarity.

- Aldehyde group : A planar carbonyl (C=O) group at the 1-position, enabling nucleophilic addition and oxidation reactions.

Bonding interactions :

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands (Figure 2):

- C=O stretch : Strong peak at ~1700–1720 cm⁻¹ , characteristic of aldehydes.

- C-O-C stretch : Bands at 1100–1250 cm⁻¹ from the ethoxymethyl group.

- C-H stretches : Cyclopropane ring C-H vibrations at 2850–3100 cm⁻¹ .

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Aldehyde (C=O) | 1700–1720 | Stretching |

| Ethoxymethyl (C-O-C) | 1100–1250 | Asymmetric stretch |

| Cyclopropane (C-H) | 2850–3100 | Stretching |

Nuclear Magnetic Resonance (NMR)

-

- Aldehyde proton : Singlet at δ 9.6–9.8 ppm .

- Ethoxymethyl protons :

- Methylene (-CH₂-O-) triplet at δ 3.4–3.6 ppm (J = 6.5 Hz).

- Ethoxy (-O-CH₂CH₃) quartet at δ 1.1–1.3 ppm .

- Cyclopropane protons : Multiplets at δ 0.8–1.2 ppm .

-

- Aldehyde carbon : δ 195–200 ppm .

- Cyclopropane carbons : δ 15–25 ppm .

- Ethoxymethyl carbons :

- Methylene (-CH₂-O-) at δ 65–70 ppm .

- Ethoxy (-O-C₂H₅) at δ 15–20 ppm (CH₃) and δ 45–50 ppm (CH₂).

Thermodynamic and Kinetic Properties

Stability and Decomposition Pathways

Solubility and Phase Behavior

- Solubility :

- Polar solvents : Miscible with ethanol, acetone, and dimethyl sulfoxide (DMSO).

- Nonpolar solvents : Limited solubility in hexane and toluene.

- Phase transitions :

Properties

IUPAC Name |

1-(ethoxymethyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYYIYGCKQZCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde typically involves the construction of the cyclopropane ring followed by functionalization to introduce the ethoxymethyl and aldehyde groups. The key steps are:

- Formation of the cyclopropane ring via cyclopropanation reactions.

- Introduction of the ethoxymethyl substituent.

- Oxidation or formylation to install the aldehyde group at the cyclopropane ring carbon.

Cyclopropane Ring Formation

Common methods for cyclopropane synthesis include:

- Simmons–Smith Reaction: Reaction of alkenes with diiodomethane and zinc-copper couple to form cyclopropanes.

- Carbene Addition: Use of diazo compounds or other carbene precursors to add to alkenes.

- Intramolecular Cyclization: Using 1,2-dihaloalkanes and nucleophiles to form cyclopropane rings.

Given the presence of an ethoxymethyl substituent, a plausible approach is to start from an alkene bearing an ethoxymethyl group or to introduce it post-cyclopropanation.

Introduction of Ethoxymethyl Group

The ethoxymethyl group (-CH2-OEt) can be introduced by:

- Alkylation: Using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) to alkylate a cyclopropane intermediate bearing a reactive site (e.g., anion or organometallic intermediate).

- Nucleophilic Substitution: Reacting appropriate cyclopropane intermediates with ethoxymethyl nucleophiles.

Aldehyde Group Installation

The aldehyde group at the cyclopropane carbon can be introduced by:

- Oxidation of Primary Alcohols: If the cyclopropane intermediate has a primary alcohol at the target position, oxidation with PCC or Swern oxidation can yield the aldehyde.

- Formylation Reactions: Direct formylation using reagents like DMF-DCC or Vilsmeier-Haack reagents.

- Hydroformylation: Though more common for alkenes, hydroformylation can be adapted for cyclopropane derivatives under certain conditions.

Detailed Preparation Method from Patent Literature and Analogous Compounds

While no direct synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde is reported in the searched patent databases, related cyclopropane carbaldehydes and substituted cyclopropanes have been synthesized via multi-step processes, as summarized below.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclopropanation | Alkene + CH2I2 + Zn-Cu (Simmons–Smith) | Forms cyclopropane ring |

| 2 | Alkylation | Cyclopropane intermediate + Ethoxymethyl halide + Base | Introduces ethoxymethyl substituent |

| 3 | Oxidation | Primary alcohol intermediate + PCC or Swern reagent | Converts alcohol to aldehyde |

| 4 | Purification | Chromatography or crystallization | Ensures product purity |

Research Findings and Data

- Molecular Data: The molecular formula is C7H12O2 with a molecular weight of 128.17 g/mol, confirming the presence of the ethoxymethyl and aldehyde functionalities on the cyclopropane ring.

- Structural Confirmation: The 2D and 3D structures available from PubChem confirm the substitution pattern and ring strain characteristics typical of cyclopropane derivatives.

- Analogous Synthesis: Patents on cyclopropane carbaldehyde derivatives and 1-aminocyclopropane carboxylic acid derivatives describe cyclization and functional group transformations that can be adapted for this compound.

Example Synthetic Route (Hypothetical)

- Starting Material: Allyl ethyl ether (CH2=CH-CH2-OEt) as a precursor to introduce the ethoxymethyl group.

- Cyclopropanation: Treat allyl ethyl ether with diiodomethane and zinc-copper couple to form 1-(ethoxymethyl)cyclopropane.

- Formylation: Oxidize the cyclopropane methylene adjacent to the ethoxymethyl substituent to an aldehyde using Swern oxidation or PCC.

- Purification: Isolate the product by column chromatography or recrystallization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Simmons–Smith Cyclopropanation + Oxidation | CH2I2, Zn-Cu; PCC or Swern reagent | Mild temperatures, inert atmosphere | High stereoselectivity, well-established | Requires careful handling of reagents |

| Carbene Addition from Diazo Compounds | Diazo precursor, alkene | Controlled temperature, inert atmosphere | Versatile, can introduce various substituents | Diazo compounds can be hazardous |

| Intramolecular Cyclization | 1,2-Dihaloalkane + nucleophile | Heating in solvent like methylene chloride | Simple, cost-effective | Limited substrate scope |

Notes on Optimization and Scale-Up

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yield and stereochemistry.

- Purification steps are critical due to the volatility and ring strain of cyclopropane derivatives.

- Scale-up requires careful control of exothermic reactions, especially during cyclopropanation and oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxymethyl group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Addition: Grignard reagents, organolithium reagents.

Major Products:

Oxidation: Corresponding carboxylic acid.

Reduction: Corresponding primary alcohol.

Substitution: Various substituted cyclopropane derivatives.

Addition: Secondary alcohols.

Scientific Research Applications

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and cyclopropane-containing substrates.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, leading to the formation of more stable products .

Comparison with Similar Compounds

Structural and Electronic Effects

- This contrasts with electron-withdrawing groups like 3-chlorothiophen-2-ylmethyl, which may increase ring strain reactivity . Furan-2-ylmethyl introduces aromaticity and π-conjugation, enabling participation in Diels-Alder reactions, a feature absent in ethoxymethyl derivatives .

Steric Effects :

Physicochemical Properties

- Polarity and Solubility: Ethoxymethyl’s ether oxygen increases polarity compared to alkyl substituents (e.g., isopropyl), improving solubility in polar solvents like ethanol or acetone. The furan-containing analog (C₉H₁₀O₂) has a higher molecular weight (150.17 g/mol) and likely lower volatility than the hypothetical ethoxymethyl derivative .

Thermal Stability :

- Cyclopropane rings are inherently strained, but electron-donating groups (e.g., ethoxymethyl) may slightly enhance thermal stability compared to electron-withdrawing substituents like chlorothiophene .

Biological Activity

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde, identified by its CAS number 1934420-08-2, is a compound characterized by a cyclopropane ring, an ethoxymethyl group, and an aldehyde functional group. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The molecular formula of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde is C6H10O2, with a molecular weight of approximately 114.15 g/mol. The presence of the cyclopropane ring introduces angle strain, which can enhance reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.15 g/mol |

| CAS Number | 1934420-08-2 |

| Structure | Structure |

Biological Activity

Research into the biological activity of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde has revealed several potential applications:

1. Antimicrobial Properties

Studies have indicated that compounds with similar structural features exhibit antimicrobial activity. The aldehyde functional group may contribute to this effect by interacting with microbial enzymes or cellular components.

2. Anticancer Potential

Preliminary investigations suggest that this compound could possess anticancer properties. Similar cyclopropane-containing compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism of action for 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde involves:

- Interaction with Biological Targets: The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering enzyme activity or receptor binding.

- Reactive Oxygen Species (ROS) Generation: Compounds containing cyclic structures often lead to increased ROS production, which can induce oxidative stress in cells, contributing to anticancer effects.

Case Studies

Several studies have explored the biological effects of cyclopropane derivatives:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated a series of cyclopropane derivatives for their antimicrobial properties. Results demonstrated that modifications to the cyclopropane ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In vitro studies on related compounds revealed that certain cyclopropane derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.